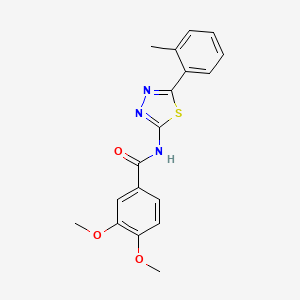
3,4-dimethoxy-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethoxy-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide, also known as OTB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. OTB is a member of the thiadiazole family, which has been extensively studied for its diverse biological activities. In
Aplicaciones Científicas De Investigación
Antioxidant Activity
This compound has been studied for its potential antioxidant properties. Antioxidants are crucial in protecting cells from damage caused by free radicals and reactive oxygen species. The structure of this benzamide derivative suggests it could act as a scavenger of free radicals, contributing to its antioxidant activity. This application is significant in the development of therapeutic agents for diseases associated with oxidative stress .
Antibacterial Properties
Benzamide derivatives have shown promise in antibacterial applications. The specific structure of this compound, with the thiadiazole ring, may confer it the ability to inhibit the growth of various bacteria. This makes it a candidate for further research in the development of new antibacterial drugs, especially in the face of rising antibiotic resistance .
Drug Development
The unique molecular framework of this compound makes it a valuable scaffold in drug development. Its structure can be modified to enhance its interaction with biological targets, potentially leading to the creation of new pharmacologically active agents. This application is particularly relevant in the search for novel treatments for various diseases.
Chemical Synthesis
In the field of chemical synthesis, this compound can serve as a precursor or an intermediate. Its reactive sites allow for various chemical transformations, making it a versatile building block for synthesizing more complex molecules. This is important for the production of materials with specific desired properties.
Biological Studies
The compound’s structure contains functional groups that are commonly found in biologically active molecules. This makes it an interesting subject for biological studies to understand its interaction with enzymes, receptors, and other proteins. Such research can provide insights into the design of new therapeutic agents.
Material Science
Due to its molecular stability and potential for modification, this compound could be used in material science. It may contribute to the development of new materials with specific electronic, optical, or mechanical properties, which could be used in various industries, including electronics and nanotechnology.
Agricultural Chemistry
Benzamide derivatives are known to possess activity against plant pathogens and pests. This compound could be explored for its use in agricultural chemistry as a pesticide or fungicide, helping to protect crops and improve agricultural productivity .
Analytical Chemistry
This compound could also find applications in analytical chemistry as a reagent or a standard for calibrating instruments. Its well-defined structure and properties make it suitable for use in various analytical techniques, such as chromatography and spectroscopy.
Propiedades
IUPAC Name |
3,4-dimethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-11-6-4-5-7-13(11)17-20-21-18(25-17)19-16(22)12-8-9-14(23-2)15(10-12)24-3/h4-10H,1-3H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBWXVURKGBOKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-ethoxyphenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2921082.png)
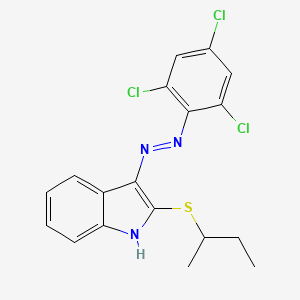



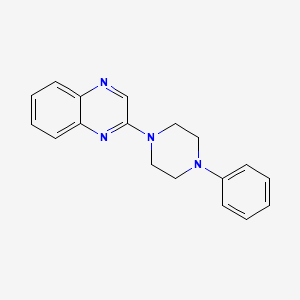
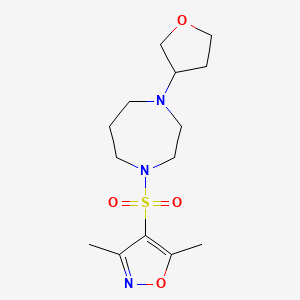


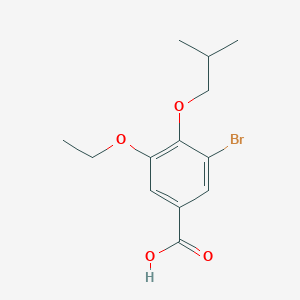
![N-([2,2'-bifuran]-5-ylmethyl)-3-chlorobenzamide](/img/structure/B2921098.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2921100.png)
